Methyl 6-fluoro-3-hydroxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-fluoro-3-hydroxypicolinate is a fluorinated organic compound with the molecular formula C7H6FNO3. It is a derivative of picolinic acid, where the 6-position is substituted with a fluorine atom and the 3-position with a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-3-hydroxypicolinate typically involves the fluorination of picolinic acid derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor. The reaction conditions often involve mild temperatures and the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign fluorinating agents and solvents is emphasized to align with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-fluoro-3-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Methyl 6-fluoro-3-oxopicolinate.
Reduction: Methyl 3-hydroxypicolinate.
Substitution: Methyl 6-substituted-3-hydroxypicolinate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-fluoro-3-hydroxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the fluorine atom, which can enhance biological activity.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of methyl 6-fluoro-3-hydroxypicolinate involves its interaction with biological targets. The fluorine atom can enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This interaction can inhibit specific pathways, leading to the desired biological effect, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxypicolinate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 6-chloro-3-hydroxypicolinate: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.
Methyl 6-bromo-3-hydroxypicolinate: Bromine substitution offers distinct electronic and steric effects compared to fluorine.
Uniqueness: Methyl 6-fluoro-3-hydroxypicolinate is unique due to the presence of the fluorine atom, which imparts specific properties such as increased metabolic stability, enhanced lipophilicity, and improved biological activity. These characteristics make it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H6FNO3 |
---|---|
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
methyl 6-fluoro-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 |
InChI-Schlüssel |
XNEZPKIWTLEZGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=N1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.